

Application Notes: Sudan Black B Staining for Oleaginous Yeasts

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Compound of Interest

Compound Name: *Black 1*

Cat. No.: *B1170612*

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Introduction

Oleaginous yeasts are microorganisms capable of accumulating lipids, primarily in the form of triacylglycerols, to over 20% of their dry cell weight.^{[1][2]} This characteristic makes them a promising feedstock for the production of biofuels, oleochemicals, and other valuable lipid-based products.^[3] A critical first step in harnessing this potential is the rapid and effective screening of yeast isolates to identify high lipid-producing strains. Sudan Black B (SBB) is a non-polar, fat-soluble diazo dye (lysochrome) used extensively for this purpose.^[4] The staining mechanism is a physical process where the dye, being more soluble in lipids than in its solvent, partitions into the intracellular lipid bodies, coloring them a distinct blue-black.^{[4][5]} This allows for the qualitative visualization and assessment of lipid accumulation within the yeast cells.^[1]

This document provides two detailed protocols for Sudan Black B staining: a standard method and a modified version for yeasts with less permeable cell walls, such as some marine species.

Experimental Protocols

Protocol 1: Standard Sudan Black B Staining

This protocol is a widely used method for the general screening of oleaginous yeasts.

1. Materials and Reagents

- Yeast culture grown to the early stationary phase

- Glass microscope slides
- Inoculation loop or pipette
- Bunsen burner or heat block
- Staining rack
- Sudan Black B Staining Solution (0.3% w/v in 70% ethanol)
- Safranin Counterstain Solution (0.5% w/v in distilled water)
- Distilled water
- Light microscope with oil immersion objective

2. Procedure

- Smear Preparation: Using a sterile loop or pipette, place a small drop of the yeast culture onto a clean glass slide and spread it thinly.
- Air Dry: Allow the smear to air dry completely.
- Heat Fixation: Pass the slide, smear-side up, through a flame 2-3 times to fix the cells to the slide. Avoid overheating.
- Staining: Place the slide on a staining rack and flood the smear with the Sudan Black B solution. Allow it to stain for 15 minutes.[\[3\]](#)
- Washing: Gently wash the slide with distilled water to remove excess stain.
- Counterstaining: Flood the smear with 0.5% safranin solution and let it stand for 30 seconds.[\[3\]](#)
- Final Wash: Rinse the slide thoroughly with distilled water and allow it to air dry.
- Observation: Examine the slide under a light microscope, using an oil immersion lens for detailed viewing.

Protocol 2: Modified Sudan Black B Staining for Improved Penetration

This modified protocol incorporates a chemical pretreatment step to enhance stain penetration, which is particularly useful for marine yeasts or other strains whose cell walls may resist the dye.

1. Materials and Reagents

- All materials listed in Protocol 1
- Pretreatment Reagent (1:1 mixture of absolute ethanol and petroleum ether)

2. Procedure

- Smear Preparation and Fixation: Prepare and heat-fix the yeast smear as described in Protocol 1 (Steps 1-3).
- Pretreatment: Place the slide on a staining rack and flood the smear with the Pretreatment Reagent (1:1 ethanol:petroleum ether). Let it stand for 2.5 minutes, then drain off the excess reagent.
- Staining: Immediately flood the smear with the Sudan Black B solution. Allow it to stain for 14-15 minutes, or until the stain appears greenish-blue.
- Washing: Gently wash the slide with distilled water.
- Counterstaining: Flood the smear with 0.5% safranin solution and let it stand for 30 seconds.
- Final Wash: Rinse the slide thoroughly with distilled water and allow it to air dry.
- Observation: Examine the slide under a light microscope with an oil immersion lens.

Interpretation of Results

- Positive Result (Oleaginous): The presence of distinct blue-black or dark grey intracellular granules (lipid bodies) against a pink or red cytoplasm indicates lipid accumulation.[\[3\]](#)

- Negative Result (Non-oleaginous): The cells will appear uniformly pink or red with no visible dark lipid bodies.[3]

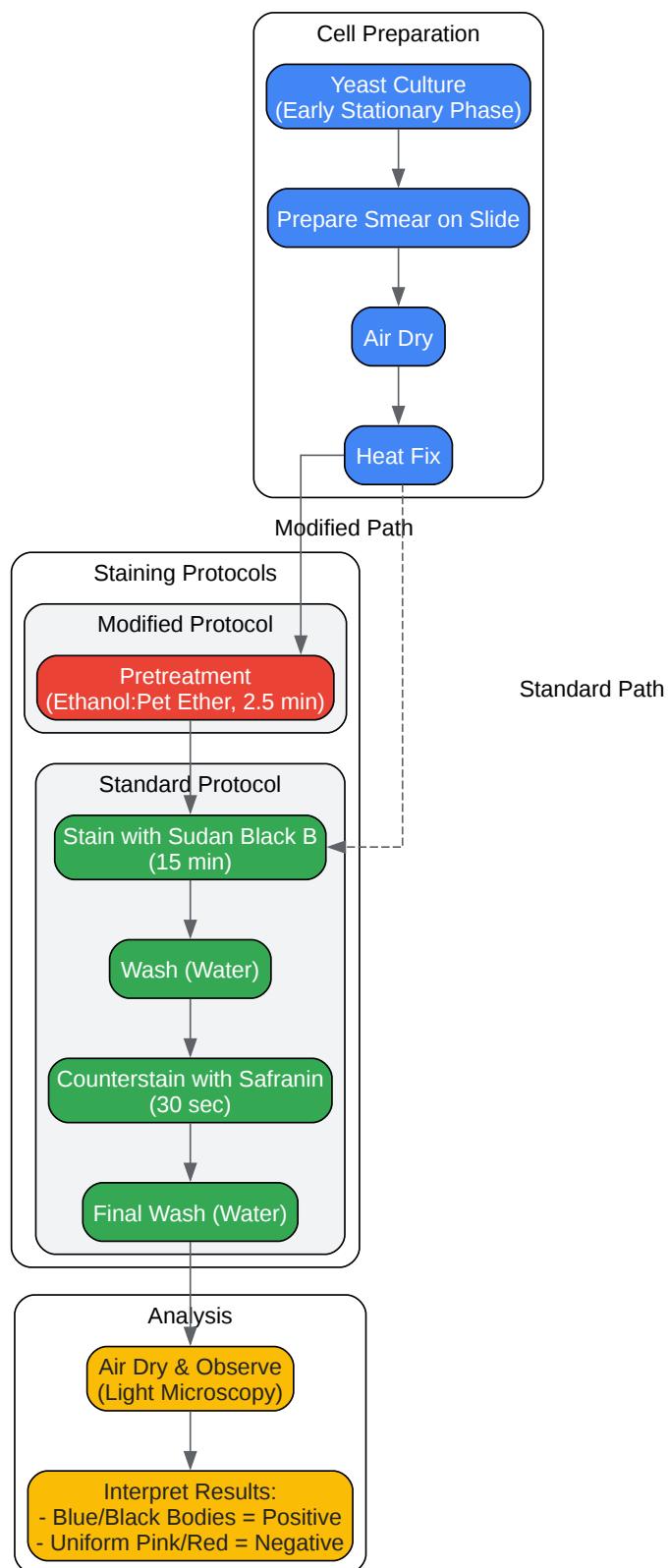
Data Presentation

The following table summarizes the key quantitative parameters for the described staining protocols.

Parameter	Reagent	Concentration	Incubation Time	Protocol
Pretreatment	Ethanol & Petroleum Ether	1:1 (v/v)	2.5 minutes	Modified
Primary Stain	Sudan Black B	0.3% (w/v) in 70% Ethanol	14-15 minutes	Standard & Modified
Counterstain	Safranin	0.5% (w/v) in Water	30 seconds	Standard & Modified

Workflow and Process Visualization

The following diagram illustrates the experimental workflow for both the standard and modified Sudan Black B staining protocols.

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Caption: Experimental workflow for Sudan Black B staining of oleaginous yeasts.

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